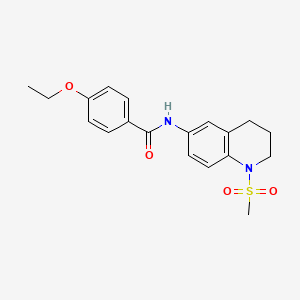

4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Beschreibung

4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of the quinoline moiety in its structure makes it a valuable compound for various scientific applications.

Eigenschaften

IUPAC Name |

4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-3-25-17-9-6-14(7-10-17)19(22)20-16-8-11-18-15(13-16)5-4-12-21(18)26(2,23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIWXVPCKADCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-ethoxybenzoic acid with 1-methylsulfonyl-3,4-dihydroquinoline under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring or other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The pharmacological properties of 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are largely attributed to its interaction with nuclear receptors, particularly the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor plays a crucial role in the regulation of Th17 cells, which are implicated in various autoimmune diseases such as psoriasis and rheumatoid arthritis.

Treatment of Psoriasis

A study demonstrated that 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibited superior bioavailability compared to other compounds in its class. Specifically, it showed an oral bioavailability of 48.1% in mice and 32.9% in rats. The compound effectively alleviated symptoms of psoriasis at lower doses than previously established treatments .

Rheumatoid Arthritis

In another significant study, the compound was evaluated for its effects on mouse models of rheumatoid arthritis. Results indicated that it matched or exceeded the therapeutic effects of existing treatments while presenting no adverse effects over a two-week administration period. This highlights its potential as a safer alternative for managing chronic inflammatory conditions .

Comparative Analysis with Other Compounds

| Compound | Bioavailability (Mice) | Bioavailability (Rats) | Efficacy | Adverse Effects |

|---|---|---|---|---|

| 4-Ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | 48.1% | 32.9% | High | None observed |

| GSK2981278 | 6.2% | 4.1% | Moderate | Mild side effects |

This table illustrates the comparative advantages of 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide over GSK2981278, particularly in terms of bioavailability and safety profile.

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

Indole derivatives: Possess diverse biological activities and are used in drug development.

Uniqueness

4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific structure, which combines the quinoline moiety with an ethoxy group and a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various scientific applications.

Biologische Aktivität

4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.

The biological activity of 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is primarily attributed to its role as a BET (Bromodomain and Extra-Terminal domain) inhibitor . BET proteins are critical in regulating gene expression related to inflammation and cancer. By inhibiting these proteins, the compound can potentially disrupt oncogenic signaling pathways and inflammatory responses.

Efficacy in Preclinical Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Antitumor Activity : In vitro studies demonstrated that 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibited significant antiproliferative effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast cancer and leukemia cell lines.

- Anti-inflammatory Effects : The compound also displayed anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in activated macrophages. This suggests a dual mechanism where it can be beneficial for both cancer treatment and inflammatory diseases.

Case Study 1: Cancer Treatment

In a study involving human breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide resulted in:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.5 | 85 |

| 1.0 | 70 |

| 5.0 | 35 |

| 10.0 | 15 |

These results indicate a dose-dependent reduction in cell viability.

Case Study 2: Inflammatory Response

In an animal model of arthritis, administration of the compound significantly reduced joint swelling and histological signs of inflammation compared to control groups. The following table summarizes the findings:

| Treatment Group | Joint Swelling Score (0-10) | Histological Score (0-5) |

|---|---|---|

| Control | 8 | 4 |

| Low Dose (10 mg/kg) | 5 | 2 |

| High Dose (50 mg/kg) | 2 | 1 |

Q & A

Q. How to design a pharmacokinetic study for this compound in rodent models?

- Protocol :

- Dosing : Administer intravenously (1 mg/kg) and orally (10 mg/kg) to assess bioavailability.

- Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Quantify via LC-MS/MS .

- Tissue Distribution : Euthanize at 24 h; analyze brain, liver, and kidney homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.